kasugamycin sulfate discovery and origin from Streptomyces kasugaensis
kasugamycin sulfate discovery and origin from Streptomyces kasugaensis
A Potent Aminoglycoside from Streptomyces kasugaensis
Introduction
Kasugamycin is an aminoglycoside antibiotic renowned for its potent antifungal and antibacterial activities.[1] Discovered in 1965 by the distinguished Japanese scientist Hamao Umezawa, who also discovered kanamycin and bleomycin, this natural product has played a significant role in agriculture, particularly in controlling rice blast disease caused by the fungus Pyricularia oryzae.[1] This technical guide provides an in-depth overview of the discovery, origin, isolation, and mechanism of action of kasugamycin, tailored for researchers, scientists, and drug development professionals.
Discovery and Origin
In 1965, a strain of Streptomyces, designated M338-M1, was isolated from a soil sample collected near the Kasuga shrine in Nara, Japan.[1] This novel species was named Streptomyces kasugaensis in honor of its place of origin.[1] Subsequent research revealed that this bacterium produces a unique aminoglycoside antibiotic, which was named kasugamycin.[1] The kasugamycin molecule is a white, crystalline substance with the chemical formula C14H25N3O9.[1]
Fermentation and Isolation of Kasugamycin
The production of kasugamycin is achieved through the submerged aerobic fermentation of Streptomyces kasugaensis. The process involves cultivating the bacterium in a nutrient-rich aqueous medium, followed by a multi-step purification process to isolate the active compound.
Fermentation Protocol
A typical fermentation process for kasugamycin production is as follows:
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Inoculum Preparation: A slant culture of Streptomyces kasugaensis is used to inoculate a seed culture medium.
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Seed Culture: The seed culture is incubated on a reciprocal shaking machine at 27-30°C for several days to allow for sufficient cell growth.[2][3]
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Production Fermentation: The seed culture is then transferred to a larger fermentation vessel containing the production medium. Fermentation is carried out under submerged aerobic conditions at 28-30°C for approximately 168-170 hours.[4] The pH of the medium is a critical parameter, with optimal production often involving a "pH shock" where the pH is lowered to an acidic range (3.5-4.0) for a period before being returned to neutral.[5][6]
Fermentation Medium Composition
Several media compositions have been developed to optimize kasugamycin yield. A representative medium formulation is detailed in the table below.
| Component | Concentration (% w/v) |
| Soybean meal powder | 5.0 - 8.0 |
| Sodium Chloride (NaCl) | 0.3 - 0.5 |
| Dry corn steep liquor powder | 0.5 - 1.0 |
| Maltose | 2.0 - 2.5 |
| Fish oil | 3.5 - 4.0 |
| Potassium dihydrogen phosphate (KH2PO4) | 0.03 - 0.05 |
| Inositol | 0.01 - 0.05 |
| pH | 6.8 - 7.2 |
| Table 1: A representative fermentation medium for kasugamycin production by Streptomyces kasugaensis.[4] |
Purification Protocol
The purification of kasugamycin from the fermentation broth involves several steps to remove impurities and isolate the final product.
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Filtration: The fermented broth is filtered to remove the mycelial mass of Streptomyces kasugaensis.[2]
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Acidification and Precipitation: The pH of the filtrate is adjusted to approximately 5.0 with 1N HCl to precipitate insoluble materials, which are then removed by filtration.[2]
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Ion-Exchange Chromatography: The clarified filtrate is passed through a column containing an acidic ion-exchange resin, such as Amberlite XE-100.[2] Kasugamycin binds to the resin and is subsequently eluted.
-
Activated Carbon Chromatography: The eluate from the ion-exchange column can be further purified using a column of activated carbon. Kasugamycin is eluted with 0.5N HCl.[2]
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Precipitation and Crystallization: The purified kasugamycin is precipitated from the eluate by the addition of ethanol. The resulting crude crystals are collected, dried, and can be further recrystallized to obtain a highly purified product.[2]
Quantitative Data on Kasugamycin Production and Analysis
The yield and purity of kasugamycin are critical parameters in its production. The following tables summarize key quantitative data related to its fermentation and analytical determination.
| Parameter | Value | Reference |
| Fermentation Time | 168 - 170 hours | [4] |
| Fermentation Temperature | 28 - 30 °C | [4] |
| Final pH of Fermentation Broth | 7.6 - 8.0 | [2] |
| Kasugamycin Titer (optimized) | 15962 µg/mL | [4] |
| Table 2: Key parameters and yields in the fermentation of kasugamycin. |
| Analytical Method | Parameter | Value | Reference |
| HPLC-UV | Limit of Quantitation (LOQ) in water | 2.2 µg/mL | [7] |
| HPLC-UV | Method Detection Limit (MDL) in water | 1.03 µg/mL | [7] |
| HPLC-MS/MS | Recovery from brown rice | 99.4% | [8] |
| HPLC-MS/MS | Recovery from orange | 95.3% | [8] |
| HPLC-MS/MS | Recovery from peanut | 89.7% | [8] |
| Table 3: Quantitative data for the analysis of kasugamycin. |
Experimental Workflows and Signaling Pathways
Kasugamycin Biosynthesis Pathway
The biosynthesis of kasugamycin in Streptomyces kasugaensis is governed by a dedicated gene cluster. This pathway involves a series of enzymatic reactions that assemble the kasugamine and D-chiro-inositol moieties and subsequently modify them to form the final kasugamycin molecule.
Caption: Proposed biosynthetic pathway of kasugamycin.
Experimental Workflow: Fermentation and Purification
The overall process of obtaining purified kasugamycin involves a sequential workflow from fermentation to final purification.
Caption: Workflow for kasugamycin production.
Mechanism of Action: Inhibition of Protein Synthesis
Kasugamycin exerts its antimicrobial effects by inhibiting protein synthesis in susceptible organisms.[1] Its primary target is the bacterial ribosome, specifically the 30S ribosomal subunit.
In Vitro Translation Inhibition Assay Protocol
The inhibitory effect of kasugamycin on protein synthesis can be quantified using an in vitro translation assay.
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Reaction Setup: A cell-free translation system (e.g., from E. coli) is prepared containing all the necessary components for protein synthesis, including ribosomes, tRNAs, amino acids (one of which is radioactively labeled, e.g., [35S]-methionine), and an mRNA template (e.g., luciferase mRNA).[9]
-
Inhibitor Addition: Varying concentrations of kasugamycin are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.[9]
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Incubation: The reactions are incubated at 37°C to allow for protein synthesis to occur.[9]
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Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid. This is typically done by precipitating the proteins, collecting them on a filter, and measuring the radioactivity using a scintillation counter.[9]
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Data Analysis: The percentage of inhibition is calculated for each kasugamycin concentration relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
Molecular Mechanism of Action
Kasugamycin inhibits the initiation step of translation.[1] It binds to the 30S ribosomal subunit in the mRNA channel, near the P- and E-sites.[10] This binding sterically hinders the correct placement of the initiator tRNA (fMet-tRNAfMet) on the start codon of the mRNA, thereby preventing the formation of the 70S initiation complex and halting protein synthesis.[10]
Caption: Kasugamycin's inhibition of translation initiation.
Conclusion
The discovery of kasugamycin from Streptomyces kasugaensis represents a significant milestone in the field of natural product antibiotics. Its unique mode of action, targeting the initiation of protein synthesis, has made it a valuable tool in agriculture and a subject of ongoing scientific research. This technical guide has provided a comprehensive overview of the key aspects of kasugamycin, from its discovery and production to its molecular mechanism, offering valuable insights for professionals in the fields of microbiology, biochemistry, and drug development.
References
- 1. Biosynthetic Gene Cluster Database with Functional Annotations [sr.iu.a.u-tokyo.ac.jp]
- 2. US3607657A - Process for the production of kasugamycin - Google Patents [patents.google.com]
- 3. CN107815478B - Method for producing kasugamycin by fermenting streptomyces aureofaciens BJX007 - Google Patents [patents.google.com]
- 4. CN107828702B - Kasugamycin fermentation medium and fermentation method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of kasugamycin production by pH shock in batch cultures of Streptomyces kasugaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of antibiotic fungicide kasugamycin in irrigation water by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glsciences.com [glsciences.com]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]
